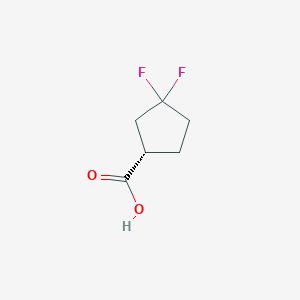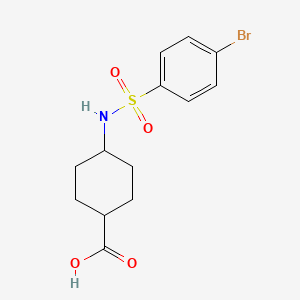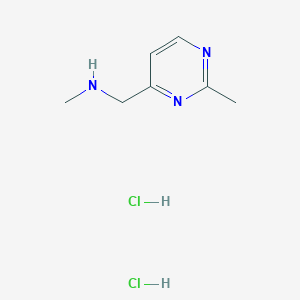
Chlorhydrate de N-méthyl-1-(2-méthylpyrimidin-4-yl)méthanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Methyl-1-(2-methylpyrimidin-4-yl)methanamine dihydrochloride is a chemical compound with the molecular formula C7H11N3. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to benzene and pyridine, but with two nitrogen atoms at positions 1 and 3 of the six-member ring. This compound is often used in scientific research and various industrial applications due to its unique chemical properties.
Applications De Recherche Scientifique
N-Methyl-1-(2-methylpyrimidin-4-yl)methanamine dihydrochloride is used in various scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: The compound is used in biochemical studies to understand the role of pyrimidines in biological systems.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-Methyl-1-(2-methylpyrimidin-4-yl)methanamine dihydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 2-methylpyrimidin-4-ylmethanamine as the starting material.
Methylation: The starting material undergoes methylation using methyl iodide (CH3I) in the presence of a base such as triethylamine (Et3N) to form N-Methyl-1-(2-methylpyrimidin-4-yl)methanamine.
Dihydrochloride Formation: The resulting amine is then treated with hydrochloric acid (HCl) to form the dihydrochloride salt.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions: N-Methyl-1-(2-methylpyrimidin-4-yl)methanamine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can be performed to obtain reduced forms of the compound.
Substitution: Substitution reactions can occur at different positions on the pyrimidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation Products: Oxidation can lead to the formation of pyrimidinone derivatives.
Reduction Products: Reduction can yield amines or other reduced forms of the compound.
Substitution Products: Substitution reactions can produce a variety of substituted pyrimidines.
Mécanisme D'action
The mechanism by which N-Methyl-1-(2-methylpyrimidin-4-yl)methanamine dihydrochloride exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways involved would depend on the specific context in which the compound is used.
Comparaison Avec Des Composés Similaires
N-Methyl-1-(2-methylpyrimidin-4-yl)methanamine dihydrochloride is similar to other pyrimidine derivatives, such as:
2-Methylpyrimidin-4-ylmethanamine: A closely related compound without the N-methyl group.
4-Aminopyrimidine: A simpler pyrimidine derivative with an amino group at the 4-position.
5-Methyluracil: Another pyrimidine derivative with a methyl group at the 5-position.
Uniqueness: What sets N-Methyl-1-(2-methylpyrimidin-4-yl)methanamine dihydrochloride apart from these similar compounds is the presence of the N-methyl group, which can significantly alter its chemical and biological properties.
Propriétés
Numéro CAS |
1332530-35-4 |
|---|---|
Formule moléculaire |
C7H12ClN3 |
Poids moléculaire |
173.64 g/mol |
Nom IUPAC |
N-methyl-1-(2-methylpyrimidin-4-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C7H11N3.ClH/c1-6-9-4-3-7(10-6)5-8-2;/h3-4,8H,5H2,1-2H3;1H |
Clé InChI |
GHHPORXKEHATDW-UHFFFAOYSA-N |
SMILES |
CC1=NC=CC(=N1)CNC.Cl.Cl |
SMILES canonique |
CC1=NC=CC(=N1)CNC.Cl |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


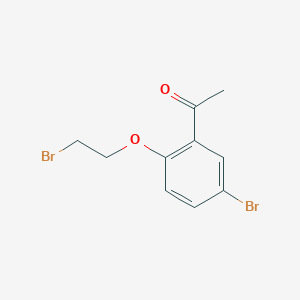
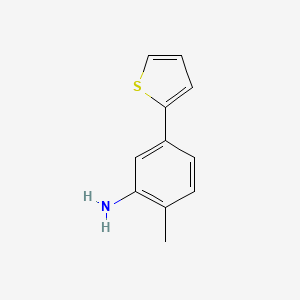

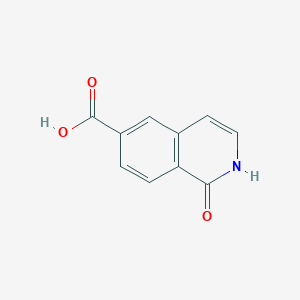
![3-Methyl-3-azaspiro[5.5]undec-7-en-9-one](/img/structure/B1396734.png)
![3-Methyl-1H-pyrrolo[2,3-B]pyridin-5-amine](/img/structure/B1396736.png)
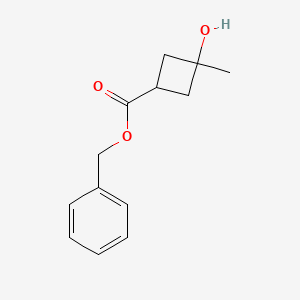
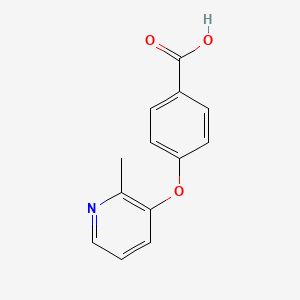
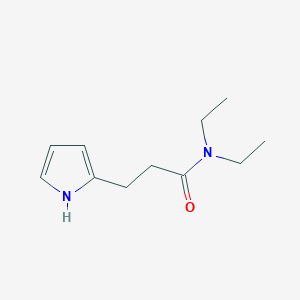
![1H-pyrrolo[2,3-b]pyridine-3-carbohydrazide](/img/structure/B1396744.png)


